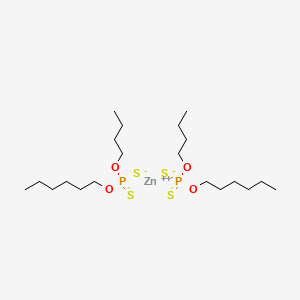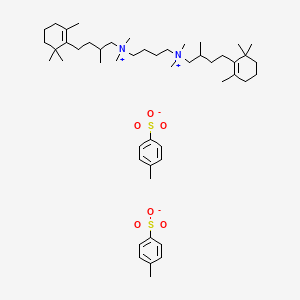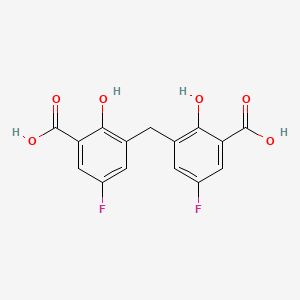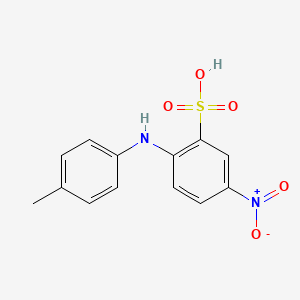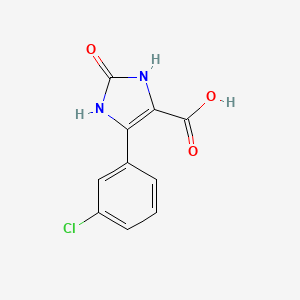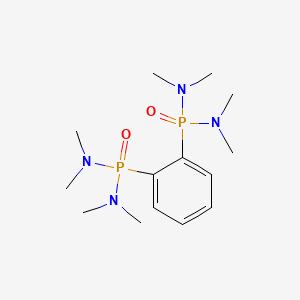
1,2-bis-(Dimethylaminophosphinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-bis-(Dimethylaminophosphinyl)benzene is an organophosphorus compound with the molecular formula C14H28N4O2P2 It is known for its unique structure, where two dimethylaminophosphinyl groups are attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,2-bis-(Dimethylaminophosphinyl)benzene can be synthesized through several methods. One common approach involves the reaction of dimethylamine with a suitable phosphinylating agent in the presence of a benzene derivative. The reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,2-bis-(Dimethylaminophosphinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl groups to phosphines.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,2-bis-(Dimethylaminophosphinyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1,2-bis-(Dimethylaminophosphinyl)benzene involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate.
類似化合物との比較
1,2-bis-(Diphenylphosphino)benzene: Another organophosphorus compound with similar coordination properties.
1,2-bis-(Di-tert-butylphosphinomethyl)benzene: Known for its use in catalysis and coordination chemistry.
Uniqueness: 1,2-bis-(Dimethylaminophosphinyl)benzene is unique due to its dimethylamino groups, which provide distinct electronic and steric properties compared to other phosphinyl derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C14H28N4O2P2 |
|---|---|
分子量 |
346.35 g/mol |
IUPAC名 |
N-[[2-[bis(dimethylamino)phosphoryl]phenyl]-(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C14H28N4O2P2/c1-15(2)21(19,16(3)4)13-11-9-10-12-14(13)22(20,17(5)6)18(7)8/h9-12H,1-8H3 |
InChIキー |
RTWQNCQOMPLADC-UHFFFAOYSA-N |
正規SMILES |
CN(C)P(=O)(C1=CC=CC=C1P(=O)(N(C)C)N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



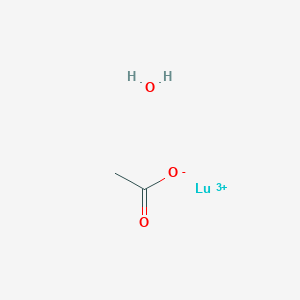
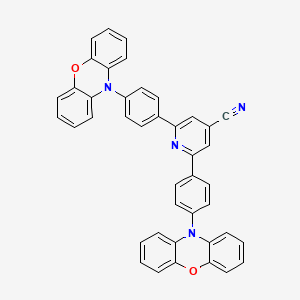

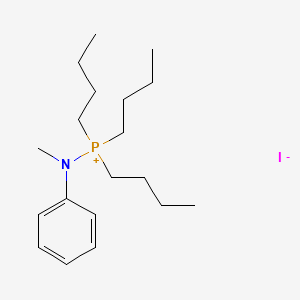

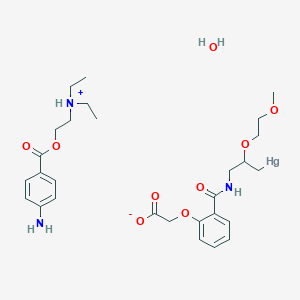
![azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate](/img/structure/B13778453.png)
